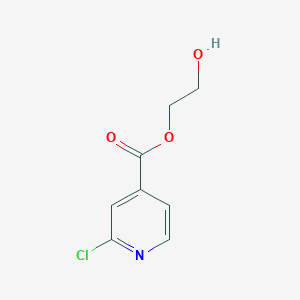
2-Hydroxyethyl 2-chloropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 2-chloropyridine-4-carboxylate is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-chloropyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylene glycol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-chloropyridine-4-carboxaldehyde.
Reduction: Formation of 2-hydroxyethyl 2-aminopyridine-4-carboxylate.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Hydroxyethyl 2-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine-3-carboxylic acid: Another chloropyridine derivative with similar chemical properties.
2-Hydroxyethyl pyridine-4-carboxylate: Lacks the chlorine atom but has similar reactivity due to the hydroxyl and carboxylate groups.
Uniqueness
2-Hydroxyethyl 2-chloropyridine-4-carboxylate is unique due to the presence of both a hydroxyl group and a chlorine atom on the pyridine ring.
Propriétés
Numéro CAS |
143704-40-9 |
|---|---|
Formule moléculaire |
C8H8ClNO3 |
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c9-7-5-6(1-2-10-7)8(12)13-4-3-11/h1-2,5,11H,3-4H2 |
Clé InChI |
KNJXHLUTXJWOJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=O)OCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


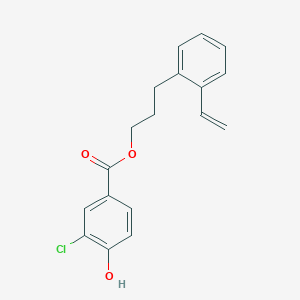
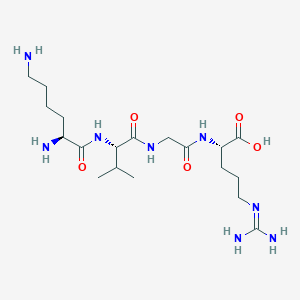
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
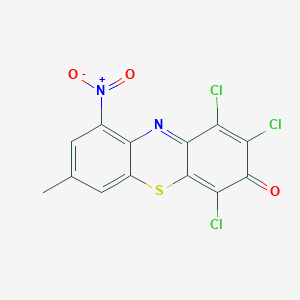

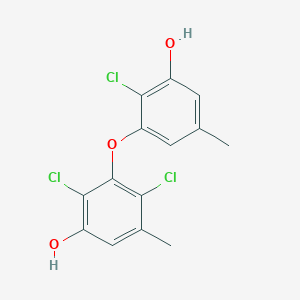
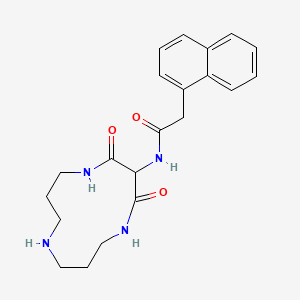
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

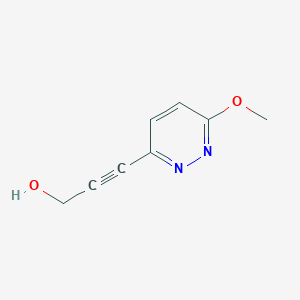
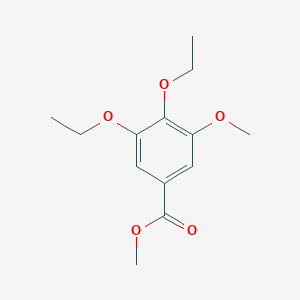
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
